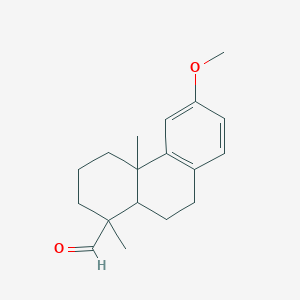
12-Methoxypodocarpa-8,11,13-trien-15-al
Vue d'ensemble
Description
12-Methoxypodocarpa-8,11,13-trien-15-al (MPT) is a natural product isolated from the bark of Podocarpus nagi. It has been found to have significant biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. In recent years, MPT has gained attention from the scientific community due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 12-Methoxypodocarpa-8,11,13-trien-15-al is not fully understood. However, it is believed that 12-Methoxypodocarpa-8,11,13-trien-15-al exerts its biological effects through multiple pathways. 12-Methoxypodocarpa-8,11,13-trien-15-al has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 12-Methoxypodocarpa-8,11,13-trien-15-al has also been found to induce cell death in cancer cells by activating apoptosis pathways.
Biochemical and Physiological Effects:
12-Methoxypodocarpa-8,11,13-trien-15-al has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 12-Methoxypodocarpa-8,11,13-trien-15-al has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 12-Methoxypodocarpa-8,11,13-trien-15-al has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
12-Methoxypodocarpa-8,11,13-trien-15-al has several advantages for lab experiments. It is readily available and can be synthesized through chemical methods. 12-Methoxypodocarpa-8,11,13-trien-15-al has also been extensively studied for its biological activities, making it a well-established compound for research. However, there are also some limitations to using 12-Methoxypodocarpa-8,11,13-trien-15-al in lab experiments. 12-Methoxypodocarpa-8,11,13-trien-15-al has low solubility in water, which can make it difficult to use in certain assays. Additionally, 12-Methoxypodocarpa-8,11,13-trien-15-al has not been extensively studied for its toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 12-Methoxypodocarpa-8,11,13-trien-15-al. One area of research is the development of 12-Methoxypodocarpa-8,11,13-trien-15-al as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of 12-Methoxypodocarpa-8,11,13-trien-15-al for cancer treatment. Another area of research is the development of 12-Methoxypodocarpa-8,11,13-trien-15-al as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 12-Methoxypodocarpa-8,11,13-trien-15-al and its potential for use in treating inflammatory diseases. Additionally, studies are needed to determine the toxicity and safety of 12-Methoxypodocarpa-8,11,13-trien-15-al for use in humans.
Méthodes De Synthèse
12-Methoxypodocarpa-8,11,13-trien-15-al can be synthesized through several methods. One of the most common methods is the extraction of 12-Methoxypodocarpa-8,11,13-trien-15-al from the bark of Podocarpus nagi. Another method is the chemical synthesis of 12-Methoxypodocarpa-8,11,13-trien-15-al through a series of reactions, starting from commercially available starting materials. The chemical synthesis of 12-Methoxypodocarpa-8,11,13-trien-15-al is more efficient and cost-effective than the extraction method.
Applications De Recherche Scientifique
12-Methoxypodocarpa-8,11,13-trien-15-al has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer effects against various types of cancer cells, including breast, lung, and colon cancer cells. 12-Methoxypodocarpa-8,11,13-trien-15-al has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 12-Methoxypodocarpa-8,11,13-trien-15-al has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h5,7,11-12,16H,4,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMUCKBDHHVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297366 | |
| Record name | 12-Methoxypodocarpa-8,11,13-trien-15-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Methoxypodocarpa-8,11,13-trien-15-al | |
CAS RN |
16826-83-8 | |
| Record name | NSC115709 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12-Methoxypodocarpa-8,11,13-trien-15-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



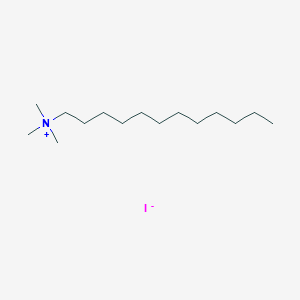
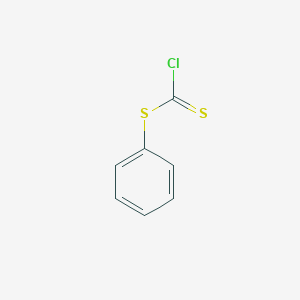
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
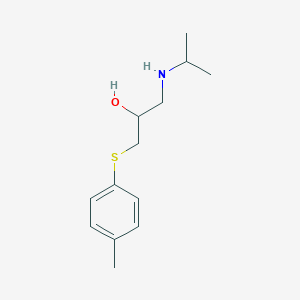
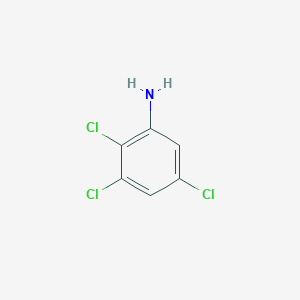
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

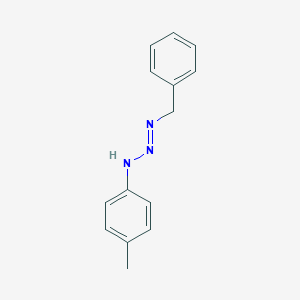
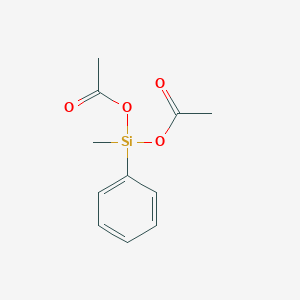

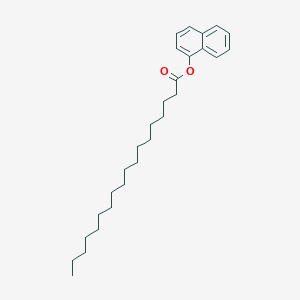


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)